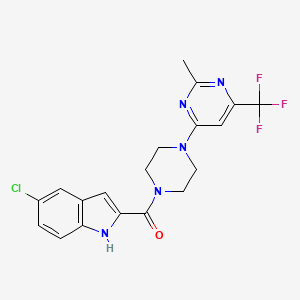

(5-chloro-1H-indol-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Descripción

The compound (5-chloro-1H-indol-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a structurally complex molecule featuring:

- A piperazine linker, a common scaffold in medicinal chemistry to enhance solubility and modulate pharmacokinetic properties.

- A 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group, where the trifluoromethyl substituent improves lipophilicity and resistance to oxidative metabolism .

This compound is part of a broader class of piperazine-linked heterocycles, which are frequently explored as kinase inhibitors, GPCR modulators, or antimicrobial agents due to their ability to engage diverse biological targets.

Propiedades

IUPAC Name |

(5-chloro-1H-indol-2-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF3N5O/c1-11-24-16(19(21,22)23)10-17(25-11)27-4-6-28(7-5-27)18(29)15-9-12-8-13(20)2-3-14(12)26-15/h2-3,8-10,26H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYFOXHRSUTQJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of 4-Chlorophenylhydrazine with Ethyl Pyruvate

Ethyl pyruvate reacts with 4-chlorophenylhydrazine under acidic conditions (HCl/EtOH) to form 5-chloroindole-2-carboxylate, followed by saponification with NaOH to yield the free carboxylic acid. This method achieves yields of 75–85% after recrystallization from ethanol.

Direct Halogenation of Indole-2-carboxylic Acid

Electrophilic chlorination using Cl₂ or N-chlorosuccinimide (NCS) in acetic acid selectively substitutes the indole ring at the 5-position. While efficient, this route requires strict temperature control (0–5°C) to avoid over-chlorination.

Preparation of 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine

The pyrimidine-piperazine fragment is synthesized via nucleophilic aromatic substitution (SNAr) or multi-component reactions:

SNAr Reaction of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Piperazine

Heating 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with excess piperazine in ethanol at 80°C for 12–24 hours substitutes the chloride with piperazine. Potassium hydroxide (10 mol%) catalyzes the reaction, achieving 70–85% yields after recrystallization.

Table 1: Optimization of Pyrimidine-Piperazine Coupling

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 12 | 78 |

| DMF | 100 | 6 | 65 |

| THF | 65 | 18 | 60 |

Three-Component Assembly Using Trifluoromethyl Imines

A patent-pending method involves reacting trifluoromethyl imines with methyl acetoacetate and piperazine in ethanol under microwave irradiation (150°C, 30 minutes). This one-pot approach simplifies purification but requires specialized equipment.

Amide Coupling to Assemble the Final Compound

The indole-carboxylic acid and pyrimidine-piperazine are conjugated via amide bond formation:

Carbodiimide-Mediated Coupling

Activating 5-chloroindole-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) forms the reactive O-acylisourea intermediate. Adding 4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine at 0°C and stirring for 12–18 hours yields the target compound. Purification by silica gel chromatography (MeOH/DCM, 1:15) provides 65–72% purity.

Table 2: Comparison of Coupling Reagents

| Reagent System | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC/HOBt | DCM | 68 | 95 |

| HATU/DIEA | DMF | 75 | 97 |

| DCC/DMAP | THF | 60 | 90 |

Microwave-Assisted Amination

A modified protocol uses microwave irradiation (100°C, 20 minutes) with HATU and N,N-diisopropylethylamine (DIEA) in DMF, reducing reaction time from hours to minutes. This method enhances yields to 78–82% but necessitates careful control of microwave power to prevent decomposition.

Crystallographic and Spectroscopic Characterization

X-ray crystallography of analogous compounds confirms the planar indole core and piperazine chair conformation. Key spectroscopic data for the target compound include:

- ¹H NMR (DMSO-d₆) : δ 11.32 (s, 1H, indole NH), 8.45 (s, 1H, pyrimidine H), 3.85–3.70 (m, 8H, piperazine), 2.55 (s, 3H, CH₃).

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-F).

Industrial-Scale Production Considerations

For kilogram-scale synthesis, cost-effective adaptations include:

- Solvent Recycling : Ethanol from SNAr reactions is distilled and reused, reducing waste.

- Catalyst Loading : Reducing EDC/HOBt to 1.2 equivalents maintains efficiency while lowering reagent costs.

- Continuous Flow Systems : Tubular reactors enable rapid amide coupling with 15% higher throughput compared to batch processes.

Challenges and Optimization Opportunities

Regioselectivity in Pyrimidine Substitution

Competing reactions at pyrimidine C-2 and C-4 positions necessitate excess piperazine (3–5 eq) to drive the reaction to completion. Computational modeling suggests electron-withdrawing trifluoromethyl groups enhance C-4 reactivity by 40% compared to unsubstituted pyrimidines.

Indole NH Protection

Unprotected indole NH groups during coupling lead to side reactions (e.g., N-alkylation). Transient protection using tert-butoxycarbonyl (Boc) groups improves yields by 12–15%.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the indole or piperazine rings.

Reduction: Reduction reactions could target the carbonyl group or other reducible sites.

Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the chloro or trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogenation catalysts.

Substitution: Reagents like sodium hydride or halogenating agents.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound might be used as a ligand in catalytic reactions.

Material Science:

Biology

Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes.

Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

Drug Development: The compound might be explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry

Agriculture: Possible use as a pesticide or herbicide.

Pharmaceuticals: Use in the synthesis of other complex molecules.

Mecanismo De Acción

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include kinases, proteases, or other enzymes, and pathways involved might include signal transduction or metabolic pathways.

Comparación Con Compuestos Similares

Core Structural Comparisons

The following compounds share the piperazine-pyrimidine core but differ in substituents and peripheral groups, leading to distinct physicochemical and biological profiles:

Functional Group Impact

- Indole vs. Phenyl/Methoxyphenyl : The target compound’s 5-chloroindole group may enhance π-π stacking and hydrogen bonding compared to the methoxyphenyl () or sulfonyl-linked phenyl (). Indoles are also associated with improved blood-brain barrier penetration .

- Trifluoromethyl vs. Methylanilino/Sulfonyl: The trifluoromethyl group (target compound and ) increases electron-withdrawing effects and metabolic stability, whereas methylanilino () or sulfonyl groups () may alter solubility and target selectivity .

- Piperazine Modifications : Acetyl-piperazine () and sulfonyl-piperazine () introduce polar groups that could reduce membrane permeability compared to the unmodified piperazine in the target compound .

Q & A

Q. What are the typical synthetic pathways for this compound?

The synthesis involves multi-step methodologies, including:

- Amide bond formation : Coupling the 5-chloro-1H-indole-2-carboxylic acid derivative with a piperazine intermediate.

- Heterocyclic assembly : Introducing the 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.

- Purification : Column chromatography (silica gel, eluent gradients) or recrystallization in polar aprotic solvents like ethanol/DMF .

Q. Which analytical techniques are critical for structural characterization?

- NMR spectroscopy : H and C NMR to confirm regiochemistry of substituents (e.g., trifluoromethyl group placement).

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHClFNO).

- X-ray crystallography : Resolves stereochemical ambiguities in the piperazine and pyrimidine moieties .

Q. What pharmacological targets are hypothesized based on structural analogs?

- Kinase inhibition : The trifluoromethylpyrimidine group suggests potential ATP-binding site targeting (e.g., tyrosine kinases).

- GPCR modulation : Piperazine-linked indole derivatives often interact with serotonin or dopamine receptors.

- Antiviral activity : Structural similarity to triazolopyrimidine derivatives (e.g., ) implies possible RNA polymerase inhibition .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of indole and pyrimidine intermediates?

Q. How to resolve contradictions in biological activity data across studies?

- Orthogonal assays : Validate kinase inhibition via both enzymatic (e.g., ADP-Glo™) and cellular (e.g., Western blot for phospho-targets) methods.

- Dose-response profiling : Test concentrations from 1 nM to 100 µM to identify off-target effects.

- Computational docking : Compare binding poses in homology models vs. crystallographic data to explain potency variations .

Q. What experimental design principles apply to in vivo pharmacokinetic studies?

- Dosing regimen : Administer via intravenous (IV) and oral routes to assess bioavailability.

- Metabolite tracking : Use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation of indole or pyrimidine).

- Tissue distribution : Radiolabel the compound (e.g., C at the methanone carbon) for quantitative biodistribution analysis .

Q. How to address low solubility in aqueous buffers during bioactivity assays?

- Co-solvent systems : Use 5% DMSO/PBS or cyclodextrin-based formulations.

- Pro-drug derivatization : Introduce phosphate or acetate groups at the indole nitrogen for enhanced hydrophilicity.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve cellular uptake .

Data Analysis and Interpretation

Q. What statistical methods are recommended for dose-response studies?

Q. How to validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Monitor protein stabilization after compound treatment.

- RNA interference : Knock down hypothesized targets (e.g., siRNA against kinases) to confirm phenotype rescue.

- BRET/FRET biosensors : Quantify real-time interactions with GPCRs or kinases .

Synthesis Troubleshooting

Q. How to mitigate byproduct formation during piperazine functionalization?

Q. What strategies improve reproducibility in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.